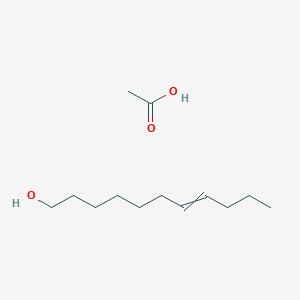
Acetic acid;undec-7-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;undec-7-en-1-ol is an organic compound that combines the properties of acetic acid and undec-7-en-1-ol Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste Undec-7-en-1-ol is an unsaturated alcohol with a long carbon chain, specifically an eleven-carbon chain with a double bond at the seventh position and a hydroxyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;undec-7-en-1-ol typically involves the esterification of undec-7-en-1-ol with acetic acid. This reaction can be catalyzed by a strong acid, such as sulfuric acid, and requires heating to drive the reaction to completion. The general reaction is as follows:
CH3COOH+HO(CH2)6CH=CH(CH2)2CH3→CH3COO(CH2)6CH=CH(CH2)2CH3+H2O
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of solid acid catalysts and advanced separation techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;undec-7-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using a palladium or platinum catalyst can reduce the double bond.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can be used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of undec-7-en-1-al or undec-7-en-1-one.
Reduction: Formation of undecanol.
Substitution: Formation of halogenated derivatives, such as undec-7-en-1-chloride.
Scientific Research Applications
Acetic acid;undec-7-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid;undec-7-en-1-ol depends on its functional groups. The acetic acid moiety can act as a proton donor, participating in acid-base reactions. The undec-7-en-1-ol moiety can interact with biological membranes and proteins, potentially altering their structure and function. The double bond in the undec-7-en-1-ol moiety can undergo addition reactions, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with a wide range of applications in food, pharmaceuticals, and industry.
Undecanol: A saturated alcohol with similar chain length but lacking the double bond.
Undec-7-en-1-al: An aldehyde with a similar structure but with an aldehyde group instead of a hydroxyl group.
Uniqueness
Acetic acid;undec-7-en-1-ol is unique due to its combination of a carboxylic acid and an unsaturated alcohol. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
35835-83-7 |
|---|---|
Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
acetic acid;undec-7-en-1-ol |
InChI |
InChI=1S/C11H22O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12;1-2(3)4/h4-5,12H,2-3,6-11H2,1H3;1H3,(H,3,4) |
InChI Key |
DYNLWJULIRCLHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCCCCCCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



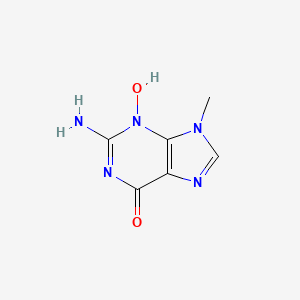
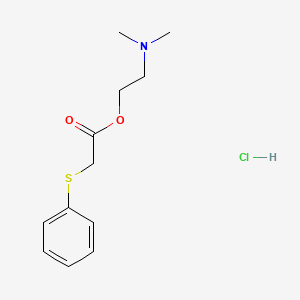


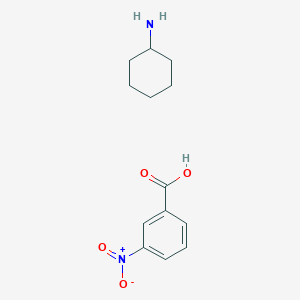
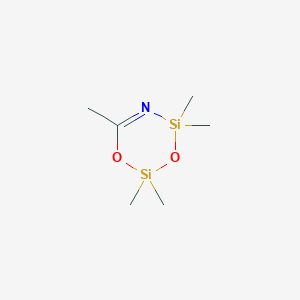
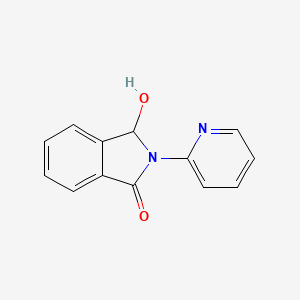
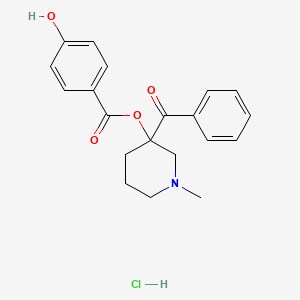
![(4S)-2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B14677244.png)
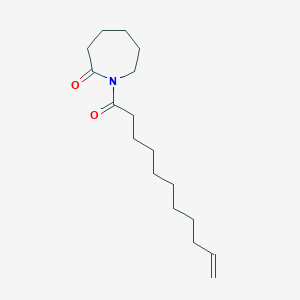
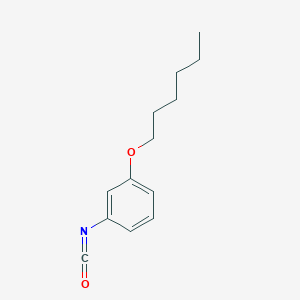
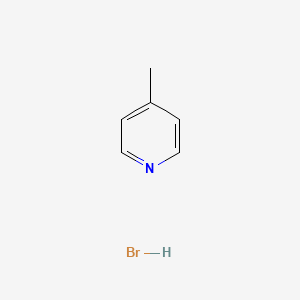
![2,2'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(oxirane)](/img/structure/B14677275.png)
